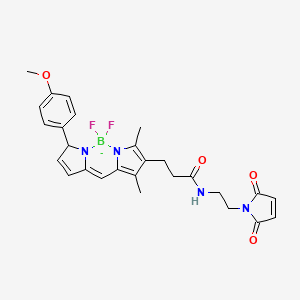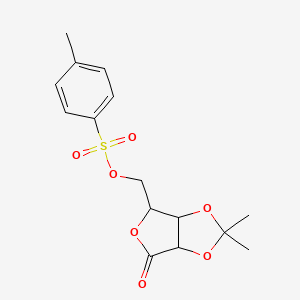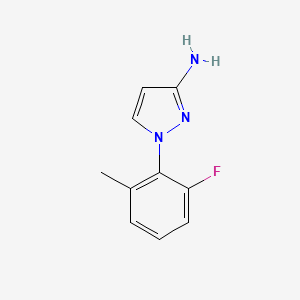![molecular formula C18H18N2O4 B12281264 (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene](/img/structure/B12281264.png)
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene is an organic compound characterized by the presence of two 1,3-dioxolane rings attached to a diazene (N=N) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene typically involves the reaction of 4-formylphenyl diazene with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal (1,3-dioxolane) from the aldehyde group and ethylene glycol . The reaction conditions often include refluxing the mixture in toluene with a Dean-Stark apparatus to continuously remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the synthesis of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azoxy compounds, while reduction can produce hydrazine derivatives .
Applications De Recherche Scientifique
(E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene has several scientific research applications:
Mécanisme D'action
The mechanism of action of (E)-1,2-Bis[4-(1,3-dioxolan-2-yl)phenyl]diazene involves its interaction with molecular targets through its diazene linkage and dioxolane rings. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, impacting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxolane: A structural isomer with similar chemical properties but different reactivity due to the absence of the diazene linkage.
1,2-Dioxolane: Another isomer with a different ring structure, leading to distinct chemical behavior.
Azoxybenzenes: Compounds with similar diazene linkages but different substituents, affecting their reactivity and applications.
Propriétés
Formule moléculaire |
C18H18N2O4 |
|---|---|
Poids moléculaire |
326.3 g/mol |
Nom IUPAC |
bis[4-(1,3-dioxolan-2-yl)phenyl]diazene |
InChI |
InChI=1S/C18H18N2O4/c1-5-15(6-2-13(1)17-21-9-10-22-17)19-20-16-7-3-14(4-8-16)18-23-11-12-24-18/h1-8,17-18H,9-12H2 |
Clé InChI |
NIYUAXXLRSARKX-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)C4OCCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-4-methanesulfonyl-1,3-benzothiazole](/img/structure/B12281196.png)



![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)

![4-bromo-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B12281230.png)


![4,6-Dihydrothieno[3,4-b]thiophene](/img/structure/B12281246.png)



